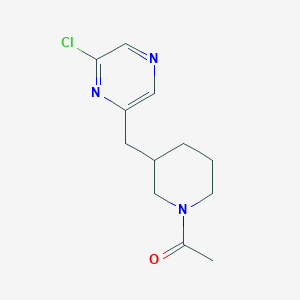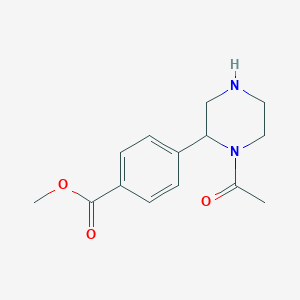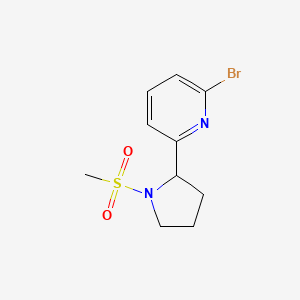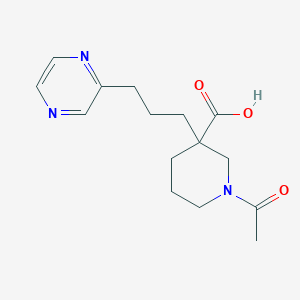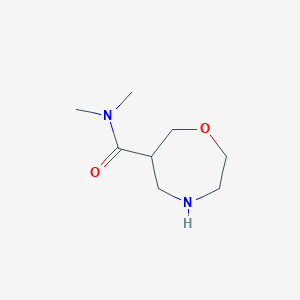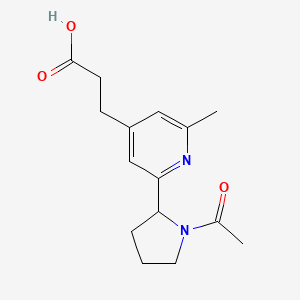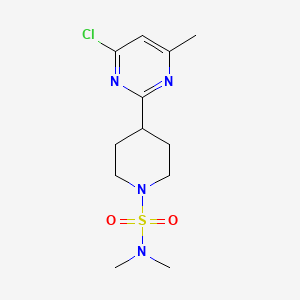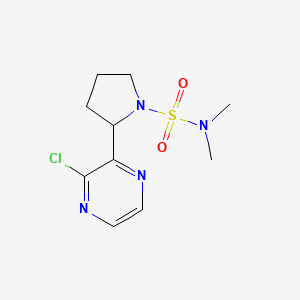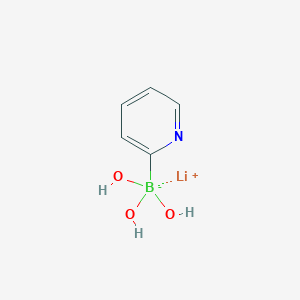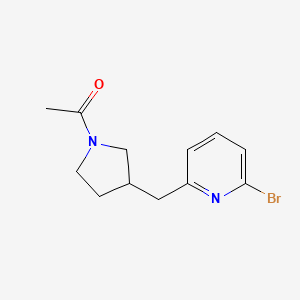
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
This compound serves as a precursor or intermediate in various synthetic routes, contributing to the development of new chemical entities with potential biological activities. Research demonstrates its role in forming pyridylcarbene intermediates through thermal decomposition, leading to the synthesis of diverse pyridine derivatives with potential applications in medicinal chemistry and material science (Abarca, Ballesteros, & Blanco, 2006).
Biological Activities
The compound is explored for its potential in creating molecules with significant biological activities. Studies have shown the synthesis of thiazolo[3,2-a]benzimidazole derivatives starting from brominated precursors similar to "1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone", revealing potent immunosuppressive and immunostimulatory properties against macrophages and T-lymphocytes, indicating its utility in developing new therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Material Science Applications
In material science, derivatives of this compound are investigated for their potential in creating new materials with desirable properties. For example, its analogs have been used to study hydrogen-bonding patterns in enaminones, contributing to the understanding of molecular interactions that are crucial in the design of functional materials (Balderson, Fernandes, Michael, & Perry, 2007).
Antimicrobial Activities
The compound and its derivatives have been evaluated for antimicrobial activities, providing insights into their potential as antimicrobial agents. For instance, polysubstituted derivatives exhibited interesting antibacterial activity, highlighting the compound's relevance in the search for new antibacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
Catalytic Behavior
Research into the catalytic behavior of metal complexes involving pyridine derivatives showcases the potential of "this compound" in catalysis, particularly in reactions relevant to industrial processes, such as ethylene reactivity (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Propriétés
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-5-10(8-15)7-11-3-2-4-12(13)14-11/h2-4,10H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSNMHAHQIPFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



